1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
Description
Contextualization within Aromatic Ether Chemistry and Alkyne Functionalization
Aromatic ethers, characterized by an oxygen atom connected to an aryl group and an alkyl or another aryl group, are a prevalent structural motif in many natural products and pharmaceuticals. The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring of 1-methoxy-4-(prop-2-yn-1-yloxy)benzene makes it a derivative of anisole. This group influences the electronic properties of the aromatic ring, typically directing electrophilic substitution to the ortho and para positions. The ether linkage itself, while generally stable, can be cleaved under specific, often harsh, conditions. organic-chemistry.org
The other key feature of this molecule is the terminal alkyne (a carbon-carbon triple bond at the end of a carbon chain). rsc.org Alkynes are a cornerstone of synthetic organic chemistry due to their high reactivity and ability to undergo a wide array of transformations. rsc.orgnih.gov The functionalization of alkynes allows for the construction of complex carbon skeletons and the introduction of diverse functional groups. rsc.orgnih.gov These reactions include, but are not limited to, additions, cycloadditions, and coupling reactions. rsc.orgresearchgate.net The presence of both the stable aromatic ether and the reactive alkyne in one molecule provides chemists with a tool for sequential and controlled chemical modifications. plos.org
Significance of the Propargyl Ether Moiety as a Synthetic Handle
The propargyl ether group (–O–CH₂–C≡CH) is of particular importance in synthetic chemistry, where it is often referred to as a "synthetic handle." nih.gov This term denotes a functional group that can be selectively and efficiently modified to introduce new bonds or molecular fragments. The terminal alkyne of the propargyl group is especially valuable for its participation in highly reliable and versatile reactions. nih.govmdpi.com
One of the most prominent applications of the terminal alkyne handle is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govresearchgate.net This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting the alkyne with an azide-functionalized molecule. researchgate.netnih.gov This strategy is widely used for linking different molecular building blocks. researchgate.net
Beyond click chemistry, the propargyl group can participate in a variety of other transformations. These include propargylation reactions to form more complex ethers or amines, and various metal-catalyzed coupling and cyclization reactions that lead to the formation of diverse heterocyclic and carbocyclic systems. mdpi.comnih.gov The Nicholas reaction, for instance, provides a method for the propargylation of molecules under acidic conditions, which is useful for base-sensitive substrates. nih.gov
Overview of its Role as a Versatile Building Block for Derivative Synthesis
The dual functionality of this compound makes it a highly versatile building block for synthesizing a wide range of derivative compounds. plos.org Researchers have utilized this molecule as a starting material for creating more complex structures with potential applications in materials science and medicinal chemistry.
For example, the terminal alkyne can be polymerized using transition metal catalysts like molybdenum or tungsten chlorides to create poly(methoxy phenyl propargyl ether). tandfonline.com These polymers exhibit interesting solubility and electrical conductivity properties. tandfonline.com
In the realm of smaller molecule synthesis, the compound serves as a precursor for various heterocyclic structures. The reaction of the alkyne with azides leads to triazole derivatives, which are a common feature in many biologically active compounds. plos.orgmdpi.com Furthermore, the propargyl group can be involved in tandem reactions; for instance, a copper-catalyzed sequence involving propargyl acetates can lead to the formation of highly substituted pyrroles. mdpi.com The molecule can also be used in the synthesis of benzoxazine (B1645224) monomers, which are precursors to high-performance thermosetting polymers. rsc.org The ability to functionalize the alkyne end of the molecule without disturbing the methoxy-substituted aromatic ring allows for a modular approach to building complex molecules. plos.org
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-prop-2-ynoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-8-12-10-6-4-9(11-2)5-7-10/h1,4-7H,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHCGFRCOATEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292957 | |
| Record name | 1-methoxy-4-(prop-2-yn-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17061-86-8 | |
| Record name | NSC86577 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methoxy-4-(prop-2-yn-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methoxy 4 Prop 2 Yn 1 Yloxy Benzene and Its Structural Analogs
Classical Etherification Approaches
The most prevalent method for synthesizing 1-methoxy-4-(prop-2-yn-1-yloxy)benzene is the Williamson ether synthesis, a robust and widely used reaction in organic chemistry for forming ethers. masterorganicchemistry.comtsijournals.com This SN2 reaction involves a nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide. masterorganicchemistry.comtsijournals.com
Precursor Selection and Derivatization Strategies
The synthesis of this compound logically begins with the selection of appropriate precursors. The two primary components are a phenolic compound and a propargylating agent.
Phenolic Precursor : The standard choice for the aromatic portion of the molecule is 4-methoxyphenol (B1676288) (also known as hydroquinone (B1673460) monomethyl ether or mequinol). chegg.comchemicalbook.comnih.gov This precursor is readily available and provides the methoxybenzene backbone of the target molecule. chemicalbook.com Phenols are advantageous as they are more acidic than aliphatic alcohols, allowing for deprotonation with weaker bases. edubirdie.com
Derivatization : The key derivatization step is the deprotonation of the phenolic hydroxyl group of 4-methoxyphenol to form the corresponding phenoxide ion. youtube.com This is typically achieved by treating the phenol (B47542) with a suitable base. The resulting sodium or potassium 4-methoxyphenoxide is a potent nucleophile, ready to react with the alkylating agent. masterorganicchemistry.com
The general strategy involves forming this nucleophilic phenoxide in situ before introducing the propargylating agent. youtube.com
Alkylation Reactions with Propargylating Agents
Once the 4-methoxyphenoxide is formed, it is reacted with a propargylating agent to introduce the propargyl group via an SN2 mechanism. edubirdie.com
Propargylating Agents : The most common and effective propargylating agent for this synthesis is propargyl bromide (3-bromopropyne). plos.orgreddit.com Propargyl chloride is also a viable option. These primary alkyl halides are excellent electrophiles for the SN2 reaction. masterorganicchemistry.com Propargyl tosylate can also be employed as an alternative, offering a different leaving group. reddit.com
The reaction proceeds by the nucleophilic attack of the phenoxide ion on the methylene (B1212753) carbon of the propargyl halide, displacing the bromide or other leaving group to form the desired ether linkage. tsijournals.comyoutube.com
Catalytic Systems and Solvent Effects in Etherification
The efficiency of the Williamson ether synthesis is highly dependent on the choice of catalyst (base) and solvent.
Catalytic Systems (Bases) : A variety of bases can be used to facilitate the deprotonation of the phenol. For phenols, moderately strong bases are sufficient.
Potassium Carbonate (K₂CO₃) is a frequently used base, particularly in solvents like acetone (B3395972) or DMF. plos.orgstackexchange.com It is effective, inexpensive, and easy to handle.
Sodium Hydroxide (B78521) (NaOH) is another common choice, often used in aqueous or biphasic systems. youtube.comgordon.edu
Stronger bases like Sodium Hydride (NaH) can also be used, typically in anhydrous polar aprotic solvents like THF. masterorganicchemistry.com
Phase Transfer Catalysts (PTC) , such as tetrabutylammonium (B224687) bromide (TBAB), are used in biphasic systems (e.g., aqueous NaOH/organic solvent) to shuttle the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide is dissolved, thereby facilitating the reaction. youtube.comutahtech.edu
Solvent Effects : The choice of solvent is critical for an SN2 reaction.
Polar Aprotic Solvents are generally preferred as they solvate the cation of the base but not the nucleophilic anion, increasing its reactivity. chem-station.com Commonly used solvents include acetone , N,N-dimethylformamide (DMF) , and acetonitrile . plos.orgchem-station.com
Tetrahydrofuran (THF) is also a suitable solvent, especially when strong, moisture-sensitive bases like NaH are used. masterorganicchemistry.com
Protic solvents are generally avoided as they can solvate the nucleophile, reducing its effectiveness. masterorganicchemistry.com
The table below summarizes common catalytic and solvent systems used for the propargylation of phenols.
| Base/Catalyst | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Acetone | Reflux (approx. 80°C) | plos.org |
| Potassium Carbonate (K₂CO₃) | DMF | Room Temperature to 80°C | reddit.com |
| Sodium Hydroxide (NaOH) | Aqueous/Biphasic | Reflux, with PTC | youtube.com |
| Sodium Hydride (NaH) | THF | Room Temperature | masterorganicchemistry.com |
Optimization of Reaction Conditions and Yield Enhancement
To maximize the yield of this compound, several reaction parameters can be optimized.
Temperature : The reaction is typically conducted at temperatures ranging from room temperature to the reflux temperature of the solvent, often between 55°C and 80°C. plos.orgrsc.org
Reaction Time : Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the conditions used. plos.org Completion is often monitored using Thin Layer Chromatography (TLC). mdma.ch
Stoichiometry : An excess of the alkylating agent (propargyl bromide) or the base is often used to ensure complete conversion of the starting phenol. plos.orgreddit.com
A study on the synthesis of (prop-2-ynyloxy)benzene derivatives demonstrated that refluxing various phenols with propargyl bromide and K₂CO₃ in acetone gave good to excellent yields (53–85%). plos.org Electron-withdrawing groups on the phenol were found to favor the reaction by stabilizing the phenoxide ion, whereas electron-donating groups had the opposite effect. plos.org
| Phenolic Substrate | Propargylating Agent | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromo-2-chlorophenol | Propargyl bromide | K₂CO₃ | Acetone | Reflux, 5h | Not specified | researchgate.net |
| Substituted Phenols | Propargyl bromide | K₂CO₃ | Acetone | Reflux (80°C) | 53-85% | plos.org |
| 4-Ethylphenol | Methyl iodide | NaOH (25%) / TBAB | Biphasic | Reflux, 1h | Not specified | youtube.comutahtech.edu |
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the synthesis of ethers. tsijournals.comhakon-art.com This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields. tsijournals.comhakon-art.com
For the synthesis of alkyl aryl ethers, microwave irradiation in the presence of a base like sodium hydroxide or a mixture of potassium carbonate and potassium hydroxide with a phase transfer catalyst can be highly effective. tsijournals.com Reactions are often completed in under 5 minutes with excellent yields (78-100%). tsijournals.comhakon-art.com While specific examples for this compound are not detailed, the general protocols for O-alkylation of phenols are directly applicable. tsijournals.com For instance, the O-methylation of various phenols using dimethyl sulfate (B86663) and K₂CO₃ in acetone under microwave irradiation resulted in good to excellent yields. hakon-art.com
Purification and Isolation Techniques for the Compound and Intermediates
Following the synthesis, a systematic workup and purification procedure is necessary to isolate the pure this compound. chegg.com
Workup : The typical workup involves cooling the reaction mixture and removing the solvent under reduced pressure. plos.org The residue is then dissolved in a suitable organic solvent (like methylene chloride or diethyl ether) and washed with water to remove the inorganic base and salts. plos.org An additional wash with a dilute base solution (e.g., 5% NaOH) can be performed to remove any unreacted 4-methoxyphenol. youtube.comgordon.edu The organic layer is then dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and filtered. rsc.orgmdma.ch
Isolation and Purification :
Evaporation : The solvent is removed from the dried organic phase, often using a rotary evaporator, to yield the crude product. mdma.ch
Column Chromatography : This is the most common method for purifying the final product. rsc.org Silica gel is used as the stationary phase, and a solvent system of low to moderate polarity, such as a mixture of ethyl acetate (B1210297) (EA) and petroleum ether (PE) or hexane, is used as the eluent. plos.orgrsc.org The polarity of the eluent can be adjusted to effectively separate the desired product from byproducts and remaining starting materials.
Recrystallization : If the product is a solid, recrystallization from a suitable solvent (e.g., petroleum ether) can be an effective final purification step. prepchem.com
The purity of the final compound is typically confirmed by analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). rsc.orgmdma.chresearchgate.net
Chemical Reactivity and Transformation Pathways of 1 Methoxy 4 Prop 2 Yn 1 Yloxy Benzene
Alkyne-Based Click Chemistry Reactions
The primary mode of reactivity for 1-methoxy-4-(prop-2-yn-1-yloxy)benzene in the context of click chemistry is its participation as the alkyne component in cycloaddition reactions with organic azides. This transformation is prized for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.gov The specific outcome of the reaction, particularly the regiochemistry of the resulting triazole ring, is dictated by the choice of metal catalyst.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, utilized for the reliable synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org In this reaction, this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively form the 1,4-regioisomer. The active Cu(I) species is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. bohrium.com
The mechanism of the CuAAC is not a concerted cycloaddition but rather a stepwise process mediated by copper. acs.org Contemporary experimental and computational studies have moved beyond early proposals of a mononuclear mechanism to a widely accepted model involving a dinuclear copper intermediate. bohrium.comacs.org
The catalytic cycle is understood to proceed as follows acs.org:
Copper-Alkyne Coordination: The reaction initiates with the coordination of the terminal alkyne of this compound to a Cu(I) center.
Acetylide Formation: A copper acetylide complex is formed. This step can be the rate-limiting part of the cycle and is often accelerated by the presence of a base. acs.org
Dicopper Intermediate Assembly: The initial copper acetylide coordinates with a second Cu(I) ion to generate a key dicopper acetylide intermediate. acs.org
Azide Coordination and Cyclization: The organic azide partner coordinates to this dinuclear core. This is followed by a stepwise cyclization, first forming a C–N bond to create a six-membered metallacycle intermediate.
Ring Contraction and Product Release: Subsequent intramolecular C–N bond formation leads to ring contraction, yielding a triazolyl-copper(I) complex. Finally, protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst for the next cycle. acs.org
Copper acetylide species are the cornerstone of the CuAAC catalytic cycle. nih.govorganic-chemistry.org The initial deprotonation of the terminal alkyne of this compound by a Cu(I) species is a critical activation step. organic-chemistry.org While early mechanistic proposals focused on mononuclear copper acetylides, compelling kinetic and spectroscopic evidence has demonstrated that dinuclear copper acetylide complexes are involved in the kinetically favored and more productive pathway. acs.org
The formation of this dinuclear intermediate is crucial as it facilitates the coordination and activation of the azide partner, lowering the energy barrier for the subsequent cycloaddition. acs.orgacs.org The stability and reactivity of these acetylide intermediates can be significantly influenced by the solvent, the nature of the ligands coordinated to the copper centers, and the counter-ions present in the reaction mixture. acs.org Preventing the formation of unreactive, polymeric copper acetylide aggregates is a key function of the ligands used in the catalytic system. organic-chemistry.org
The performance of the CuAAC reaction is profoundly influenced by the choice of ligands, which serve multiple critical functions:
Stabilization: Ligands stabilize the catalytically active Cu(I) oxidation state, preventing both disproportionation and oxidation by air. bohrium.comresearchgate.net
Solubilization: They increase the solubility of the copper salt, particularly in organic solvents. organic-chemistry.org
Acceleration: Certain ligands dramatically accelerate the reaction rate, in some cases by several orders of magnitude over the ligand-free process. nih.gov
Prevention of Aggregation: Ligands prevent the formation of catalytically inactive copper acetylide polymers. organic-chemistry.org
A wide array of nitrogen- and phosphorus-based ligands have been developed for this purpose. Tris(triazolylmethyl)amines, which are themselves products of the CuAAC reaction, are known to be highly effective accelerating ligands, leading to an autocatalytic effect. bohrium.comnih.gov The optimal ligand is highly dependent on the reaction conditions, such as solvent and substrate concentration. For instance, some strongly chelating ligands can become inhibitory at high concentrations relative to copper by blocking necessary coordination sites. nih.gov
For catalyst reusability, efforts have focused on developing heterogeneous catalysts. Systems using solid-supported copper, such as copper(I) acetate (B1210297), have shown excellent performance and can be recovered and reused across multiple reaction cycles, offering a more sustainable approach to the synthesis. bohrium.com
Table 1: Influence of Ligand Classes on CuAAC Reactions This table provides a general overview of common ligand types and their typical effects on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
| Ligand Class | Common Examples | Primary Role & Characteristics | Reference |
|---|---|---|---|
| Tris(triazolylmethyl)amines | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Strongly accelerates the reaction; product of the reaction itself (autocatalysis). Stabilizes Cu(I). | bohrium.comnih.gov |
| Tris(heterocyclemethyl)amines | Tris(2-pyridylmethyl)amine (TPMA), Tris(2-benzimidazolylmethyl)amine | Highly effective accelerating ligands. Performance can be tuned by mixing heterocycles (e.g., pyridine, benzimidazole). | nih.gov |
| Phosphines | Tris(phenyl)phosphine (PPh₃), Tris(3-hydroxypropyl)phosphine (THPTA) | Good for reactions in organic solvents where copper salts have poor solubility. THPTA is water-soluble and used in bioconjugation. | organic-chemistry.org |
| Phenanthrolines / Bipyridines | Bathocuproine, 2,2'-Bipyridine | Can accelerate the reaction but may become inhibitory if the ligand-to-copper ratio is too high. | bohrium.com |
The CuAAC reaction involving this compound is compatible with a vast array of organic azides. The reaction's high functional group tolerance allows for the use of azide partners bearing sensitive or complex functionalities without the need for protecting groups. This broad scope is a hallmark of click chemistry and makes the transformation exceptionally versatile for building molecular complexity.
This compound can be successfully coupled with:
Alkyl Azides: Simple primary and secondary alkyl azides react cleanly.
Benzyl Azides: Benzyl azide is a common model substrate that reacts with high efficiency. bohrium.com
Aryl Azides: Phenyl azides and other aromatic azides are effective coupling partners.
Functionalized Azides: Azides containing esters, amides, ethers, alcohols, and even other halide functionalities participate readily in the cycloaddition.
Table 2: Representative Scope of Azide Partners for CuAAC This table illustrates the general compatibility of this compound with various classes of organic azides in CuAAC reactions.
| Azide Class | Example Structure | Resulting Product Motif | General Reactivity |
|---|---|---|---|
| Alkyl Azide | CH₃(CH₂)ₙ-N₃ | N-alkyl substituted 1,2,3-triazole | High yields, generally fast reaction. |
| Benzyl Azide | C₆H₅CH₂-N₃ | N-benzyl substituted 1,2,3-triazole | Excellent reactivity, often used as a benchmark. bohrium.com |
| Aryl Azide | Ar-N₃ | N-aryl substituted 1,2,3-triazole | Good reactivity, tolerant of various aromatic substituents. |
| Functionalized Azide (Ester) | ROOC-(CH₂)ₙ-N₃ | Triazole with ester-containing side chain | High tolerance for the ester group. |
As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. acs.orgresearchgate.net When this compound is subjected to RuAAC conditions, it reacts with an azide to form the 1,5-isomer, a constitutional isomer that is inaccessible via the copper-catalyzed route.
The most effective catalysts for this transformation are typically ruthenium(II) complexes bearing a pentamethylcyclopentadienyl (Cp) ligand, such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD) (COD = 1,5-cyclooctadiene). acs.orgorganic-chemistry.org The mechanism of RuAAC is fundamentally different from that of CuAAC. It is believed to proceed through an oxidative coupling pathway where the azide and the alkyne coordinate to the ruthenium center, forming a six-membered ruthenacycle intermediate. bohrium.comacs.org Subsequent reductive elimination from this intermediate releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst. organic-chemistry.org
A key advantage of the RuAAC is its broader alkyne scope compared to CuAAC; while copper catalysis is restricted to terminal alkynes, ruthenium catalysts can also effectively promote the cycloaddition of internal alkynes, leading to fully substituted triazoles. acs.org The reaction is generally carried out in non-protic organic solvents like toluene (B28343) or THF and must be performed under an inert atmosphere, as some ruthenium catalysts can be sensitive to oxygen. nih.gov The development of RuAAC has significantly expanded the synthetic toolbox, allowing for the programmed synthesis of either triazole regioisomer from the same starting materials, including this compound, simply by selecting the appropriate metal catalyst.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Formation of 1,5-Disubstituted 1,2,3-Triazole Derivatives
While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely known for producing 1,4-disubstituted 1,2,3-triazoles, the synthesis of the 1,5-disubstituted regioisomer from a terminal alkyne like this compound requires a different catalytic system. organic-chemistry.orgacs.org The Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has emerged as the complementary method to achieve this specific regioselectivity. acs.orgacs.orgchalmers.se
The most effective catalysts for this transformation are pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). organic-chemistry.orgacs.orgnih.govmdpi.com In the presence of these catalysts, terminal alkynes react with a broad spectrum of primary and secondary organic azides to selectively yield 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The reaction is typically carried out in nonprotic solvents like benzene (B151609) or toluene, often at elevated temperatures. acs.org
The mechanism of the RuAAC reaction is distinct from the copper-catalyzed pathway. acs.org It is proposed to proceed through an oxidative coupling of the azide and the alkyne to the ruthenium(II) center, which forms a six-membered ruthenacycle intermediate. acs.orgnih.gov The regioselectivity is established during this step, where the first carbon-nitrogen bond forms between the more electronegative internal carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. acs.orgnih.gov This intermediate then undergoes rate-determining reductive elimination to release the 1,5-triazole product and regenerate the active catalyst. acs.org This catalytic system is robust and can tolerate a wide variety of functional groups on both the alkyne and azide partners. organic-chemistry.org
| Parameter | Description | Examples/References |
|---|---|---|
| Reactants | Terminal Alkyne (e.g., this compound) + Organic Azide | organic-chemistry.orgnih.gov |
| Catalysts | Ruthenium(II) complexes, particularly [CpRuCl] derivatives. | CpRuCl(PPh₃)₂, Cp*RuCl(COD). organic-chemistry.orgnih.gov |
| Solvents | Nonprotic solvents are commonly used. | Benzene, Toluene, THF, Dioxane. acs.org |
| Product | 1,5-disubstituted 1,2,3-triazole | acs.orgacs.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a metal catalyst. nih.govwikipedia.org The driving force for this reaction is the high degree of ring strain in cyclic alkynes, typically cyclooctyne (B158145) derivatives. nih.govacs.org The bending of the alkyne's normally linear geometry (180°) within the ring structure significantly lowers the activation energy of the cycloaddition with azides. nih.gov
However, this compound, being a terminal or non-strained alkyne, is not a suitable substrate for SPAAC. nih.gov Its linear alkyne geometry lacks the requisite ring strain to facilitate the catalyst-free reaction with azides under physiological conditions. acs.org The reaction between a terminal alkyne and an azide without a catalyst is extremely slow and generally requires high temperatures to proceed, making it unsuitable for the applications where SPAAC is typically employed. nih.gov Therefore, for this compound to participate in an azide-alkyne cycloaddition, catalysis (either copper for the 1,4-isomer or ruthenium for the 1,5-isomer) is necessary. nih.gov
Other Bio-orthogonal Click Reactions
Beyond the well-known azide-alkyne cycloadditions, the terminal alkyne of this compound can potentially participate in other types of bioorthogonal reactions.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction : This type of [4+2] cycloaddition involves an electron-rich dienophile reacting with an electron-poor diene, a reversal of the electronic demands of the classic Diels-Alder reaction. nih.govsigmaaldrich.com Terminal alkynes can serve as the dienophile partner, reacting with highly electron-deficient dienes such as 1,2,4,5-tetrazines. rsc.orgrsc.org While often less reactive than strained alkenes or alkynes, terminal alkynes can participate in IEDDA, especially under forcing conditions or when attached to electron-donating groups. rsc.orgrsc.org This reaction is notable for its exceptionally fast kinetics and biocompatibility. rsc.org
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) : This reaction is another strain-promoted process that involves the 1,3-dipolar cycloaddition of a nitrone with a strained alkyne to form an N-alkylated isoxazoline. wikipedia.orgnih.gov Like SPAAC, SPANC is not directly applicable to the non-strained terminal alkyne of this compound. However, it is relevant in the broader context of click chemistry, as SPANC can be used orthogonally with catalyst-dependent alkyne reactions. For instance, a molecule could be functionalized with a strained alkyne for SPANC and a terminal alkyne for a subsequent CuAAC or RuAAC reaction, allowing for dual-labeling strategies. researchgate.netrsc.org
Other Alkyne Functionalizations
The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of addition reactions.
Hydrogenation and Reduction Strategies
The alkyne group in this compound can be reduced to either an alkene or an alkane, depending on the chosen catalyst and reaction conditions.
Complete Reduction to an Alkane : The triple bond can be fully saturated to form the corresponding alkane, 1-Methoxy-4-propoxybenzene. This is typically achieved through catalytic hydrogenation with an excess of hydrogen gas (H₂) over a highly active metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney Nickel (Raney-Ni). libretexts.orgcommonorganicchemistry.comorganicchemistrytutor.com Under these conditions, the alkene is formed as an intermediate but is immediately reduced further to the alkane and cannot be isolated. libretexts.orgyoutube.com
Partial Reduction to a cis-Alkene : To stop the reduction at the alkene stage, a "poisoned" or deactivated catalyst is required. masterorganicchemistry.com The most common method for this is the use of Lindlar's catalyst, which consists of palladium on calcium carbonate (Pd/CaCO₃) treated with a catalytic poison like lead acetate and an amine such as quinoline. libretexts.orgmasterorganicchemistry.comlumenlearning.com Hydrogenation of the alkyne in the presence of Lindlar's catalyst results in the syn-addition of two hydrogen atoms across the triple bond, selectively producing the cis-alkene (Z-alkene), which would be (Z)-1-Methoxy-4-(prop-1-en-1-yloxy)benzene. masterorganicchemistry.compearson.com The poisoned catalyst is active enough to reduce the alkyne but not the resulting alkene. masterorganicchemistry.com
| Product | Reagents and Catalyst | Stereochemistry | References |
|---|---|---|---|
| Alkane | H₂ (excess) with Pd/C, PtO₂, or Raney-Ni | N/A (Full saturation) | libretexts.orgcommonorganicchemistry.com |
| cis-Alkene | H₂ with Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Syn-addition | masterorganicchemistry.comlumenlearning.com |
Hydration and Hydroamination Reactions
Hydration : The addition of water across the triple bond of this compound can be achieved under acidic conditions, typically using a mercury(II) salt (e.g., HgSO₄) as a catalyst in aqueous sulfuric acid (H₂SO₄). The reaction follows Markovnikov's rule, where the initial addition of water forms an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form. For a terminal alkyne, this process regioselectively yields a methyl ketone, in this case, 1-(4-methoxyphenoxy)propan-2-one.
Hydroamination : This reaction involves the addition of an N-H bond from an amine across the alkyne. The hydroamination of terminal alkynes generally requires a catalyst to proceed efficiently. Various metal complexes based on gold, nih.gov copper, nih.gov and palladium acs.org have been developed for this purpose. The reaction of this compound with a primary amine would typically yield an imine after tautomerization of the initial enamine intermediate. Reaction with a secondary amine would yield the corresponding stable enamine. nih.govacs.org For example, a copper-catalyzed reaction with a secondary amine can produce the (E)-enamine product. nih.gov
Halogenation and Electrophilic Addition to the Alkyne Moiety
Halogenation (Addition of X₂) : Alkynes undergo electrophilic addition with halogens like chlorine (Cl₂) and bromine (Br₂). chemistrysteps.com The reaction with one equivalent of a halogen typically proceeds via anti-addition through a bridged halonium ion intermediate, similar to alkenes. libretexts.orgmasterorganicchemistry.com This results in the formation of a trans-dihaloalkene. The addition of a second equivalent of the halogen will further react with the dihaloalkene to yield a tetrahaloalkane. chemistrysteps.comlibretexts.org
Electrophilic Addition of Hydrogen Halides (HX) : The addition of hydrogen halides (e.g., HBr, HCl) to a terminal alkyne like this compound follows Markovnikov's rule. libretexts.orglumenlearning.com The hydrogen atom adds to the terminal carbon (the carbon with the most hydrogens), and the halide adds to the internal, more substituted carbon, forming a vinyl halide. libretexts.orgjove.com If an excess of the hydrogen halide is used, a second addition occurs. This second addition also follows Markovnikov's rule, with the hydrogen adding to the same carbon as the first hydrogen, resulting in a geminal dihalide (where both halogens are attached to the same carbon). libretexts.orglibretexts.orglumenlearning.com In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product where the bromine atom adds to the terminal carbon. libretexts.orgjove.com
| Compound Name | Role/Type |
|---|---|
| This compound | Subject Compound |
| 1,4-disubstituted 1,2,3-triazole | Reaction Product |
| 1,5-disubstituted 1,2,3-triazole | Reaction Product |
| CpRuCl(PPh₃)₂ | Catalyst |
| CpRuCl(COD) | Catalyst |
| Benzene | Solvent |
| Toluene | Solvent |
| Cyclooctyne | Reagent Type (for SPAAC) |
| 1,2,4,5-tetrazine | Reagent Type (for IEDDA) |
| Nitrone | Reagent Type (for SPANC) |
| N-alkylated isoxazoline | Reaction Product |
| 1-Methoxy-4-propoxybenzene | Reduction Product |
| Palladium on carbon (Pd/C) | Catalyst |
| (Z)-1-Methoxy-4-(prop-1-en-1-yloxy)benzene | Reduction Product |
| Lindlar's catalyst | Catalyst |
| 1-(4-methoxyphenoxy)propan-2-one | Hydration Product |
| Enamine | Reaction Intermediate/Product |
| Imine | Reaction Product |
| Vinyl halide | Reaction Intermediate |
| Geminal dihalide | Reaction Product |
| Tetrahaloalkane | Reaction Product |
Reactivity of the Aromatic Ring System
The benzene core of this compound is an electron-rich system, with its reactivity significantly influenced by the two attached ether groups.
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this substitution are profoundly influenced by the substituents already present on the ring. wizeprep.comlumenlearning.com In the case of this compound, both the methoxy (B1213986) (-OCH₃) and the prop-2-yn-1-yloxy (-OCH₂C≡CH) groups are ethers.
Ether groups are strong activating groups and ortho, para-directors in EAS reactions. pressbooks.publibretexts.org This is due to the resonance effect, where the lone pairs of electrons on the oxygen atoms are delocalized into the benzene ring. organicchemistrytutor.comyoutube.com This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. The increased electron density is concentrated at the ortho and para positions relative to the substituent. libretexts.orgorganicchemistrytutor.com
In this compound, the two activating groups are in a para relationship to each other. The para position is already occupied, meaning that incoming electrophiles will be directed to the ortho positions. Since both substituents are ethers, their activating effects are similar. The substitution will occur at the positions ortho to either the methoxy group or the propynyloxy (B15346420) group. These four available positions (2, 3, 5, and 6) are all electronically activated.
| EAS Reaction | Reagents | Typical Electrophile | Expected Product(s) |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Br⁺ or Cl⁺ | 2-Bromo/Chloro and/or 3-Bromo/Chloro derivatives |
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-Nitro and/or 3-Nitro derivatives. libretexts.orglibretexts.org |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 2-Sulfonic acid and/or 3-Sulfonic acid derivatives. libretexts.org |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | R⁺ (Carbocation) | 2-Alkyl and/or 3-Alkyl derivatives. msu.edu |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ (Acylium ion) | 2-Acyl and/or 3-Acyl derivatives. msu.edu |
This table provides an interactive overview of potential EAS reactions on the parent compound.
While both groups direct to their respective ortho positions, there might be a slight difference in their directing strength or steric hindrance that could favor substitution at one position over the other, potentially leading to a mixture of 2- and 3-substituted isomers.
Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr requires the aromatic ring to be electron-deficient. youtube.com This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to a good leaving group (usually a halide). libretexts.orgnih.gov
The parent molecule, this compound, is not a suitable substrate for SNAr. Its ring is activated by electron-donating groups, and the methoxy and propynyloxy groups are poor leaving groups under nucleophilic conditions.
However, appropriately substituted derivatives can undergo SNAr. For instance, if the molecule were nitrated (via EAS) to introduce nitro groups, and one of the ether groups was replaced with a better leaving group like a halogen, the resulting compound would be activated for SNAr.
Consider a hypothetical derivative, 1-fluoro-2,4-dinitro-5-(prop-2-yn-1-yloxy)benzene. This molecule would be highly susceptible to nucleophilic attack.
Key Requirements for SNAr:
Electron-Withdrawing Groups (EWGs): At least one strong EWG (e.g., -NO₂) must be present on the ring. youtube.com
Leaving Group: A good leaving group (e.g., F, Cl, Br) is required. libretexts.org
Positioning: The EWG must be ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.orgnih.gov
A study on the transetherification of 2,4-dimethoxynitrobenzene demonstrated that an alkoxy group can act as a leaving group in an SNAr reaction under specific conditions, particularly when activated by a nitro group. plos.org This suggests that a nitrated derivative of this compound could potentially undergo substitution of one of its ether groups with another nucleophile.
The benzene ring itself is notably stable and resistant to oxidation under typical conditions due to its aromaticity. pressbooks.pub Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to the degradation of the ring.
Conversely, the aromatic core can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. This reaction, however, requires forcing conditions, such as high pressures of hydrogen gas and potent catalysts like rhodium on carbon or platinum. pressbooks.pub For this compound, this would lead to the formation of 1-methoxy-4-(prop-2-yn-1-yloxy)cyclohexane, although the alkyne group would also likely be reduced under these conditions.
| Reaction | Reagents/Conditions | Outcome for the Aromatic Core |
| Oxidation | Strong oxidants (e.g., KMnO₄, heat) | Ring cleavage/degradation |
| Reduction (Hydrogenation) | H₂, Rh/C or Pt, high pressure | Aromatic ring is reduced to a cyclohexane ring. pressbooks.pub |
This table summarizes the main oxidation and reduction pathways for the aromatic system.
It is more common for the substituents on the ring to undergo oxidation or reduction. For example, the propargyl group offers a reactive site at the triple bond and the benzylic-like position that can be selectively targeted. youtube.com
Reactions Involving the Ether Linkage (e.g., Cleavage, Transetherification)
The two ether linkages in this compound—an aryl methyl ether and an aryl propargyl ether—can be cleaved under specific conditions.
Ether cleavage is most commonly accomplished using strong acids, particularly hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion on the adjacent carbon atom.
For the aryl methyl ether linkage, the cleavage would yield 4-(prop-2-yn-1-yloxy)phenol and methyl iodide. The reaction involves nucleophilic attack on the methyl group (an SN2 pathway) as the sp²-hybridized carbon of the benzene ring is resistant to this type of substitution.
For the aryl propargyl ether, cleavage would produce 4-methoxyphenol (B1676288) and propargyl halide. The mechanism would similarly involve an SN2 attack on the sp³-hybridized carbon of the propargyl group.
Various other reagents have been developed for the deprotection (cleavage) of aryl ethers, offering milder conditions and greater selectivity. organic-chemistry.org
Transetherification, where one alkoxy group is replaced by another, can also occur. As mentioned in section 3.3.2, this is typically an SNAr reaction on an activated aromatic ring where an alkoxy group serves as the leaving group. plos.org This process is rare for unactivated aryl ethers but becomes feasible when strong electron-withdrawing groups are present on the ring. plos.org
Advanced Spectroscopic and Structural Characterization of 1 Methoxy 4 Prop 2 Yn 1 Yloxy Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene, ¹H, ¹³C, and two-dimensional NMR methods collectively provide a complete picture of the atomic framework.
Carbon (¹³C) NMR for Carbon Skeleton and Functional Group Identification
Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The spectrum would feature signals for the two types of aromatic carbons (those bearing substituents and those bearing hydrogens), the methoxy (B1213986) carbon, and the three carbons of the propargyl group. The chemical shifts are influenced by the electronic effects of the attached groups. For instance, the aromatic carbon attached to the methoxy group (C-1) and the ether oxygen (C-4) would be found further downfield. rsc.orgwiley-vch.de The carbons of the alkyne group have characteristic chemical shifts, with the terminal carbon appearing at a lower shift than the internal alkyne carbon. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | C -OCH₃ |
| ~152 | C -OCH₂- |
| ~116 | Aromatic C H |
| ~115 | Aromatic C H |
| ~79 | -OCH₂-C ≡CH |
| ~76 | -OCH₂-C≡C H |
| ~57 | -OCH₂- |
| ~56 | -OC H₃ |
Two-Dimensional (2D) NMR Techniques for Connectivity Analysis
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between atoms.
COSY: A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this molecule, it would confirm the coupling between the adjacent aromatic protons and the coupling between the methylene (B1212753) (-OCH₂) and acetylenic (-C≡CH) protons of the propargyl group.
HSQC: An HSQC spectrum maps protons to their directly attached carbon atoms. This technique would definitively link the proton signals to their respective carbon signals identified in the ¹³C NMR spectrum (e.g., the methoxy protons to the methoxy carbon, the aromatic protons to the aromatic carbons, and the propargyl protons to the propargyl carbons). These analyses provide unambiguous confirmation of the molecular structure. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. sigmaaldrich.cn
Key expected vibrational frequencies include:
Alkyne C-H Stretch: A sharp, strong band around 3300-3270 cm⁻¹, characteristic of the terminal acetylenic C-H bond. Data from a similar structure shows this peak at 3287 cm⁻¹. nih.gov
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ for the methoxy and methylene groups.
Alkyne C≡C Stretch: A weak but sharp absorption band in the range of 2140-2100 cm⁻¹. A related compound exhibits this peak at 2135 cm⁻¹. nih.gov
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.
Aryl Ether C-O Stretch: A strong, characteristic band for the C-O-C asymmetric stretch, typically found around 1250 cm⁻¹. A similar structure shows this at 1260 cm⁻¹. rsc.orgnih.gov
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3287 | Terminal Alkyne (≡C-H) | Stretch |
| >3000 | Aromatic C-H | Stretch |
| <3000 | Aliphatic C-H (CH₃, CH₂) | Stretch |
| ~2135 | Alkyne (C≡C) | Stretch |
| 1600-1450 | Aromatic Ring (C=C) | Stretch |
| ~1260 | Aryl Ether (Ar-O-C) | Asymmetric Stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₀H₁₀O₂, corresponding to a molecular weight of approximately 162.19 g/mol . nih.govsigmaaldrich.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions, making it ideal for determining molecular weight. In positive ion mode ESI-MS, the compound would primarily be observed as the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of the elemental formula. rsc.org
Table 4: Predicted ESI-MS Data for this compound
| Ion | Formula | Calculated m/z (Monoisotopic) |
| [M+H]⁺ | [C₁₀H₁₁O₂]⁺ | 163.0754 |
| [M+Na]⁺ | [C₁₀H₁₀O₂Na]⁺ | 185.0573 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of a molecule. For this compound, the exact mass is a key identifier. The calculated monoisotopic mass is 162.068079557 Da. nih.gov Experimental techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are employed to verify the molecular formula by measuring the mass-to-charge ratio (m/z) with high accuracy. rsc.org This method is instrumental in confirming the synthesis of the target compound and its derivatives, distinguishing it from isomers or compounds with similar nominal masses.
X-ray Crystallography and Diffraction Studies
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into conformation, bond parameters, and intermolecular forces that govern the solid-state architecture.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
The crystallographic data for these derivatives highlight the commonalities and differences in their solid-state structures.
Analysis of Bond Lengths, Angles, and Dihedral Angles
The precise geometry of these molecules is defined by their bond lengths, bond angles, and dihedral angles. In 1-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone, the methoxy and prop-2-ynyloxy groups are observed to be nearly coplanar with the benzene (B151609) ring to which they are attached. nih.gov This is quantified by the small C—O—C—C torsion angles of 1.2(3)° and 2.2(3)°, respectively. nih.gov
Conversely, in 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, the prop-2-yn-1-yl group is significantly inclined to the benzene ring, with a dihedral angle of 69.7(7)°. iucr.org A similar significant twist is seen in 4-(prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile, where the C4—O1—C5—C6 torsion angle is 173.1(3)°, indicating the propargyl group is twisted out of the benzene ring's plane. nih.gov These conformational differences, dictated by the electronic and steric nature of other ring substituents, directly impact the molecular packing and intermolecular interactions.
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in the crystal lattice is directed by a network of non-covalent interactions. In the crystal structure of 1-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone, molecules form inversion dimers through pairs of C—H⋯O interactions. nih.gov
For 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, the packing is more complex. Molecules are initially linked by a pair of C—H⋯O hydrogen bonds, which creates inversion dimers characterized by an R²₂(12) ring motif. iucr.org These dimers are then further connected by another C—H⋯O hydrogen bond, resulting in the formation of sheets that are parallel to the (102) plane. iucr.org These sheets subsequently stack along the c-axis. researchgate.netiucr.org
In the crystal of 4-(prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile, C—H⋯N interactions create supramolecular chains along the a-axis, which are then organized into stacks along the c-axis via π–π interactions between the benzene rings, with a centroid–centroid distance of 3.6978 (6) Å. nih.gov The nature and strength of these intermolecular forces are fundamental to the crystal's stability and physical properties. chemrxiv.org
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. The surface is color-coded, with red spots indicating contacts shorter than the van der Waals radii sum, blue for longer contacts, and white for contacts at the van der Waals separation. nih.gov
This analysis generates a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts and breaks them down by type, providing a percentage contribution for each. nih.gov For derivatives of the title compound, Hirshfeld analyses reveal the dominant interactions. For example, in the crystal structure of a related triazole derivative, H···H (39.6%), H···C (22.0%), N···H (12.8%), and Br···H (13.2%) contacts were the most significant. mdpi.com In another case, H···H contacts accounted for 65.4% of the total interactions, followed by H···C/C···H (21.8%) and H···O/O···H (12.3%). nih.gov This quantitative data is crucial for a detailed understanding of the forces driving crystal packing. mdpi.com
Theoretical and Computational Studies of 1 Methoxy 4 Prop 2 Yn 1 Yloxy Benzene and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. For a molecule like 1-methoxy-4-(prop-2-yn-1-yloxy)benzene, DFT calculations can elucidate its geometry, electronic properties, and reactivity.
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxybenzene ring, while the LUMO may have significant contributions from the propargyl group's alkyne moiety. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can precisely map the spatial distribution and energies of these orbitals. researchgate.netresearchgate.net These calculations would reveal the most probable sites for electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Orbital Data for a Methoxybenzene Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
| This table presents hypothetical data for illustrative purposes, based on typical values for similar aromatic ethers, to demonstrate the output of DFT calculations. |
The propargyl group in this compound is a versatile functional handle for various chemical transformations, such as click reactions or rearrangements. DFT can be employed to model the reaction pathways of this molecule. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding the feasibility of a particular transformation. For instance, in a potential rearrangement reaction, DFT could be used to compare the energetic barriers of different possible pathways, thus predicting the most likely product.
The flexibility of the ether linkage in this compound allows for multiple conformations. Each conformation corresponds to a different spatial arrangement of the methoxybenzene and propargyl groups. A study on a related compound, 4-(prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile, revealed a slight twist in the prop-2-yn-1-yl residue out of the plane of the benzene (B151609) ring, with a C—O—C—C torsion angle of 173.1 (3)°. nih.gov Similar computational analysis of this compound would involve a systematic search of the potential energy surface to identify all stable conformers (energy minima). The relative energies of these conformers, calculated using DFT, determine their population distribution at a given temperature. Identifying the global minimum energy conformation is essential as it represents the most stable structure of the molecule.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations can be used to study the time-dependent behavior of this compound. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time. This allows for the exploration of the conformational landscape and the study of dynamic processes such as the interconversion between different conformers. For a molecule like anisole, a structural component of the target compound, MD simulations have been used to study its diffusion and rotational dynamics in different environments.
Molecular Docking Studies for Ligand-Receptor Interactions (for functionalized derivatives)
Derivatives of this compound could be designed to interact with biological targets such as enzymes or receptors. Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule (receptor). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. For example, in a study of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives, molecular docking was used to identify potential inhibitors of the EGFR tyrosine kinase. scispace.com Similar studies on derivatives of this compound could predict their binding affinity and mode of interaction with a target protein, guiding the design of more potent and selective compounds.
Table 2: Illustrative Molecular Docking Results for a Hypothetical Derivative
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | TYR228, PHE330, TRP84 |
| Hydrogen Bonds | 2 |
| This table presents hypothetical data for illustrative purposes to demonstrate the typical output of a molecular docking study. |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for the interpretation of experimental data. For instance, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of the molecule. researchgate.net While experimental ¹³C NMR data for this compound is available, theoretical calculations can aid in the precise assignment of each signal to the corresponding carbon atom. nih.gov Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated, providing a theoretical basis for the assignment of experimental IR bands.
Applications and Functionalization of 1 Methoxy 4 Prop 2 Yn 1 Yloxy Benzene in Advanced Materials and Chemical Synthesis
Precursor in Polymer Chemistry and Materials Science
The terminal alkyne of 1-methoxy-4-(prop-2-yn-1-yloxy)benzene serves as a reactive handle for polymerization and cross-linking reactions. This functionality allows for its use in creating sophisticated polymer architectures with desirable characteristics for advanced applications.
Synthesis of Functionalized Polymers and Polymer Networks
The propargyl ether group is a well-established functional moiety for creating thermosetting polymers. Analogous compounds, such as propargyl ether-functionalized poly(m-phenylene) (PE-PMP), demonstrate the potential of this chemical class. rsc.org When subjected to thermal treatment, the propargyl groups can undergo complex reactions, including cyclotrimerization and other cross-linking pathways, to form a rigid and robust polymer network. rsc.org This process transforms a soluble and processable prepolymer into an infusible and insoluble thermoset material.
For this compound, its polymerization would similarly lead to a highly cross-linked network. The presence of the methoxy (B1213986) group on the phenyl ring is anticipated to enhance the solubility of the prepolymer in organic solvents, facilitating its processing into films or coatings before curing.
Development of Advanced Materials with Tunable Properties
The conversion of propargyl ether-based prepolymers into cross-linked networks leads to advanced materials with highly tunable and high-performance properties. Research on analogous poly(m-phenylene)s functionalized with propargyl ethers has shown that the resulting cured polymers exhibit exceptional thermal and mechanical characteristics. rsc.org
These materials are noted for their high glass transition temperatures (Tg), often exceeding 300 °C, and excellent thermal stability, with minimal weight loss at temperatures approaching 500 °C. rsc.org Furthermore, they can achieve a high storage modulus, even at elevated temperatures, making them suitable for applications requiring structural integrity under thermal stress. rsc.org The properties of polymers derived from this compound could be further tuned by copolymerization with other monomers or by adjusting the curing conditions. The methoxy group can also influence the dielectric properties of the final material, a key parameter for use in microelectronics as insulating layers. rsc.org
Table 1: Representative Properties of a Cured Propargyl Ether-Functionalized Polymer Data based on an analogous propargyl ether-functionalized poly(m-phenylene) system.
| Property | Value | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | ~330 °C | rsc.org |
| 5% Weight Loss Temperature (N₂) | 471 °C | rsc.org |
| Char Yield at 1000 °C (N₂) | 67% | rsc.org |
| Storage Modulus at 300 °C | > 4.0 GPa | rsc.org |
| Average Dielectric Constant (2-30 MHz) | 2.93 | rsc.org |
Building Block for Heterocyclic Compound Synthesis
The terminal alkyne of this compound is an ideal functional group for participating in cyclization reactions to form a variety of heterocyclic systems. These heterocycles are core scaffolds in many pharmaceutically active compounds and functional materials.
Triazole Derivatives via Azide-Alkyne Cycloaddition
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of this compound makes it an excellent substrate for this reaction.
In a typical synthesis, the alkyne is reacted with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate). researchgate.netasianpubs.org This reaction is known for its high yield, mild reaction conditions, and exceptional regioselectivity. Studies on structurally related phenoxy alkynes and methoxyphenyl propargyl ether have demonstrated their successful use in synthesizing complex triazole-containing molecules. researchgate.netehu.es For example, 4-methoxyphenyl (B3050149) propargyl ether has been used to create 1,2,3-triazole N-oxides through this cycloaddition pathway. ehu.es The reaction of this compound with various aryl azides would provide straightforward access to a library of hybrid molecules containing both a methoxyphenoxy moiety and a 1,2,3-triazole ring, which are scaffolds of interest in medicinal chemistry. researchgate.netresearchgate.net
Table 2: General Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Based on analogous reactions with phenoxy alkynes.
| Parameter | Condition | Reference |
|---|---|---|
| Alkyne Substrate | Phenoxy Alkyne Derivative | researchgate.net, asianpubs.org |
| Azide Substrate | Substituted Aromatic Azide | researchgate.net, asianpubs.org |
| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate | researchgate.net, asianpubs.org |
| Solvent System | DMSO-H₂O or DMF/t-BuOH | researchgate.net, researchgate.net |
| Temperature | Room Temperature to 60 °C | ehu.es |
Imidazole-Based Compounds and Derivatives
The propargyl ether functional group can be used to synthesize imidazole (B134444) derivatives through metal-catalyzed hydroamination reactions. Research has shown that propargyl ethers can react with imidazole in the presence of a gold catalyst (e.g., HAuCl₄) to yield N-alkenylated imidazole derivatives. nih.govresearchgate.net This reaction involves the addition of the N-H bond of the imidazole ring across the alkyne's carbon-carbon triple bond.
Applying this methodology to this compound would result in the formation of an N-substituted imidazole where the substituent contains the methoxyphenoxy group. This provides a route to functionalized imidazoles that could possess interesting biological activities or serve as ligands in coordination chemistry. The aryloxy group is a known feature in potent antifungal imidazole agents, suggesting a potential application for derivatives of this type. researchgate.net
Benzimidazole (B57391) Derivatives
Similar to the synthesis of imidazoles, the propargyl ether moiety can serve as a precursor for benzimidazole derivatives. Gold-catalyzed hydroamination has been successfully applied to the reaction of propargyl ethers with benzimidazole. nih.govresearchgate.net This method provides a direct route to N-functionalized benzimidazoles from an alkyne precursor. The reaction of this compound with benzimidazole under these catalytic conditions would attach the methoxyphenoxy-containing side chain to the benzimidazole nitrogen atom. Benzimidazoles are a privileged scaffold in medicinal chemistry, and this synthetic route offers a way to create novel derivatives for biological screening.
Scaffolds for Ligand Design in Catalysis
The aromatic core of this compound, derived from 4-methoxyphenol (B1676288), provides a robust scaffold for the development of specialized ligands used in metal-catalyzed reactions. The true versatility of this compound in ligand design, however, lies in the chemical reactivity of its propargyl group. This terminal alkyne moiety is a gateway to a wide array of functional groups through well-established synthetic methodologies.
The propargyl group can be readily transformed into various coordinating moieties. For instance, it can undergo reactions to introduce nitrogen, phosphorus, or sulfur-containing groups, which are known to coordinate effectively with a range of transition metals. This functionalization allows for the creation of bidentate or multidentate ligands where the methoxyphenyl group provides one coordination point or acts as a steric and electronic tuning element, while the newly introduced group provides a second coordination site. researchgate.net
Research into related structures has shown that derivatives of the 4-methoxyphenyl group can be used to synthesize ligands for various metal complexes, including those with Co(II), Ni(II), Cu(II), and Pd(II). researchgate.net These complexes often exhibit interesting catalytic properties. The synthesis of such ligands frequently involves the reaction of a precursor, such as a 4-methoxybenzoyl derivative, with other molecules to build the final ligand structure. researchgate.net The presence of the propargyl group in this compound offers a direct route for covalent attachment to other molecular fragments or solid supports, which is a key strategy in creating heterogeneous catalysts.
A significant application of the propargyl group in this context is its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows the facile linking of the this compound scaffold to an azide-containing molecule, yielding a stable triazole ring. This triazole can itself act as a ligand or serve as a linker to another coordinating group, leading to the formation of sophisticated ligand architectures.
Table 1: Potential Ligand Modifications via the Propargyl Group
| Reaction Type | Reagent Type | Resulting Functional Group | Potential Metal Coordination |
|---|---|---|---|
| Click Chemistry (CuAAC) | Organic Azide (R-N₃) | 1,2,3-Triazole | N-donors |
| Sonogashira Coupling | Aryl/Vinyl Halide | Internal Alkyne | π-system coordination |
| Hydroamination | Amine (R₂NH) | Enamine/Imine | N-donors |
This strategic functionalization enables the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the activity, selectivity, and stability of the metal catalysts they form.
Functionalization for Biomedical and Bioconjugation Applications
The chemical properties of this compound make it a valuable precursor for molecules intended for biomedical use. The terminal alkyne is particularly suited for bioconjugation reactions, which involve the linking of a synthetic molecule to a biological one, such as a protein or a peptide. nih.gov This process is fundamental to the development of targeted therapies, diagnostic agents, and tools for studying biological processes. chiosislab.comnih.gov The propargyl group is a bioorthogonal handle, meaning it does not typically react with functional groups found in biological systems, ensuring that conjugation reactions are highly specific.
The most common bioconjugation strategy involving terminal alkynes is the aforementioned CuAAC reaction. This reaction is highly efficient and can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules. By incorporating the this compound moiety into a larger molecule, researchers can then use its propargyl group to "click" it onto a biomolecule that has been functionalized with an azide group. lumiprobe.com
Molecular imaging probes are essential tools for visualizing biological processes and disease states at the molecular level. nih.govmdpi.com this compound can serve as a core component in the synthesis of such probes. rsc.orgnih.gov Its structure can be elaborated to include a targeting moiety that directs the probe to a specific biological target (e.g., a receptor overexpressed on cancer cells) and a reporter group that generates a detectable signal.
The propargyl group is instrumental in the assembly of these modular probes. For example, a fluorescent dye (the reporter) containing an azide group can be attached to the propargyl-functionalized scaffold via click chemistry. Alternatively, the scaffold can be linked to a chelating agent capable of binding a radioactive metal isotope for use in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging. mdpi.com
In the context of Magnetic Resonance Imaging (MRI), research has focused on developing probes that can report on specific molecular events, such as enzyme activity. rsc.orgnih.gov A strategy involves designing a gadolinium (Gd)-based contrast agent whose relaxivity (the ability to enhance the MR signal) changes upon enzymatic cleavage of a certain part of the molecule. The this compound framework could be used to construct such a probe, with the propargyl group acting as an attachment point for either the enzyme substrate or the chelating agent.
Table 2: Components of a Modular Imaging Probe Based on the Subject Compound
| Probe Component | Function | Potential Attachment Strategy |
|---|---|---|
| Targeting Ligand | Binds to a specific biological molecule (e.g., receptor) | Synthesis into the core scaffold |
| Reporter Group | Generates a signal (e.g., fluorescence, radioactivity) | Click chemistry attachment to the propargyl group |
| Core Scaffold | Provides the basic molecular structure | This compound |
Chemical biology employs small molecules, often referred to as chemical probes or tools, to study and manipulate biological systems. chiosislab.comnih.gov These tools help to elucidate the functions of proteins and other biomolecules within their native cellular environment. This compound is a valuable starting material for creating such tools due to the synthetic versatility conferred by its propargyl group. nih.gov
One major application is in the development of activity-based probes (ABPs). ABPs are designed to covalently bind to the active site of a specific enzyme or class of enzymes. An ABP typically consists of a reactive group (the "warhead") that binds to the enzyme, a recognition element that directs the probe to the target, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and analysis. The propargyl group of this compound can be used as a non-reactive handle to attach the reporter tag via click chemistry after the probe has reacted with its target protein. This "two-step" labeling strategy is widely used in chemical proteomics to identify enzyme activities in complex biological samples.
Furthermore, the development of synthetic biology tools aims to create novel molecular systems for various applications, including the production of natural product analogues. nih.gov The functionalization capabilities of molecules like this compound allow them to be integrated into larger, more complex structures that can be used in these advanced biological systems.
Future Research Directions and Outlook for 1 Methoxy 4 Prop 2 Yn 1 Yloxy Benzene Chemistry
Development of Novel and Sustainable Synthetic Pathways
The classical synthesis of aryl propargyl ethers, including 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene, typically involves the Williamson ether synthesis. rsc.org This method reacts a phenol (B47542) with propargyl bromide in the presence of a base. rsc.orgresearchgate.net Future research will likely focus on developing more sustainable and efficient synthetic routes.
Key areas for development include:
Bio-based Precursors: A significant future direction is the use of renewable starting materials. Lignin, an abundant biopolymer, can be valorized to produce phenolic compounds like p-coumaric, ferulic, and sinapic acids, which can serve as precursors for aryl propargyl ethers. rsc.org Research into the efficient conversion of such bio-derived phenols into this compound and its analogs could provide a greener alternative to petroleum-based feedstocks.
Greener Reaction Conditions: Efforts will be made to replace traditional solvents and reagents with more environmentally benign alternatives. This includes exploring catalyst-free conditions, using greener solvents, or developing solid-supported catalysts that can be easily recovered and recycled.
Alternative Propargylation Methods: Investigating alternative methods for introducing the propargyl group, such as the Nicholas reaction, could offer milder reaction conditions and broader substrate compatibility, particularly for complex molecules. nih.gov
Exploration of New Catalytic Transformations Involving the Alkyne Moiety
The terminal alkyne group is the most reactive site in this compound, offering a gateway to a vast array of chemical transformations. nih.gov While many reactions of terminal alkynes are well-established, future research will aim to discover novel catalytic systems that offer enhanced selectivity, efficiency, and functional group tolerance. acs.orgacs.org
Promising research avenues include:
Novel Cycloaddition Reactions: Beyond the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," acs.orgjuniperpublishers.com research into new cycloaddition partners and catalysts could lead to the synthesis of novel heterocyclic scaffolds.
Advanced C-C Coupling Reactions: Developing new catalysts for Sonogashira, alkyne metathesis, and other coupling reactions will enable the construction of complex molecular architectures, such as conjugated polymers and shape-persistent macrocycles, from alkyne-containing monomers. nih.govorganic-chemistry.org
Selective Reductions: While methods exist to reduce alkynes to either cis- or trans-alkenes, there is ongoing interest in developing more selective and milder catalysts, such as poisoned palladium catalysts (e.g., Lindlar's catalyst) or dissolving metal reduction systems, to avoid over-reduction to the alkane. libretexts.orgyoutube.com
Functionalization Reactions: The development of novel catalytic systems for hydroamination, hydroalkoxylation, and silylation will provide direct routes to a wider range of functionalized alkene derivatives from the alkyne precursor. acs.org
| Reaction Type | Catalyst/Reagent Example | Product Type | Reference |
|---|---|---|---|
| Azide-Alkyne Cycloaddition (Click Chemistry) | Copper(I) | 1,2,3-Triazole | acs.orgethz.ch |
| Hydrogenation (Full Reduction) | Pd/C, Pt, Ni | Alkane | libretexts.org |
| Hydrogenation (Partial, cis) | Lindlar's Catalyst | cis-Alkene | libretexts.org |
| Dissolving Metal Reduction (trans) | Na / NH₃(l) | trans-Alkene | youtube.com |
| Alkyne Metathesis | Molybdenum or Tungsten Alkylidyne Complexes | Internal Alkyne, Macrocycles | nih.gov |
| Hydroamination/Hydroalkoxylation | Rhodium(I) Complexes | Enamines / Enol Ethers | acs.org |
| Amidination | Silver Catalyst | Amidine | acs.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing. These technologies offer improved safety, reproducibility, and scalability. The synthesis and derivatization of this compound are well-suited for this transition.
Future prospects in this area include:
Automated "Click" Reactions: The development of systems using pre-packed capsules containing all necessary reagents for CuAAC reactions demonstrates the potential for full automation. ethz.ch Applying this to this compound would enable the rapid, on-demand synthesis of triazole derivatives.
High-Throughput Synthesis: Automated platforms can be used for the high-throughput synthesis and purification of derivatives. acs.orgnih.gov This would allow for the creation of large libraries of compounds based on the this compound scaffold for screening purposes.
Flow Synthesis: Developing a continuous flow process for the synthesis of this compound itself could lead to higher throughput, better process control, and a smaller manufacturing footprint compared to traditional batch methods.
Advanced Material Applications beyond Current Scope
Propargyl ether monomers are of interest for creating high-performance polymers. rsc.org The thermal cross-linking of these monomers can produce networks with high glass transition temperatures and excellent thermal stability. rsc.orgrsc.org
Future research will likely extend beyond the current scope to explore:
Fire-Resistant Materials: Propargyl ether-based networks have shown promise as fire-resistant materials, potentially for aerospace applications. rsc.org Further optimization of these materials by co-polymerizing derivatives of this compound could lead to enhanced properties.
Functional Polymers and Coatings: The alkyne handle allows for post-polymerization modification via click chemistry. acs.org This could be used to attach a wide variety of functional groups, creating materials for applications such as sensors, self-healing polymers, or antimicrobial surfaces. juniperpublishers.com
Recyclable Thermosets: A major challenge with thermosets is their lack of recyclability. Future research could focus on incorporating cleavable linkages or developing catalyst-based degradation processes for poly(aryl ether) networks, enabling a circular materials economy. rsc.org
Computational Design and Prediction of Novel Reactivity and Properties
Computational chemistry and machine learning are becoming indispensable tools in chemical research. acs.org For this compound, these methods can accelerate the discovery and development process significantly.
Key future applications of computational tools include:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, as has been shown for rhodium-catalyzed silylation of propargyl derivatives and alkyne metathesis. nih.govresearchgate.net This understanding can guide the rational design of more efficient catalysts.
Catalyst Design: Computational screening can be used to identify promising new catalysts for transformations of the alkyne moiety, reducing the need for extensive experimental screening.
Property Prediction: Machine learning models can be trained to predict the physical, chemical, and material properties of derivatives of this compound. acs.org This would allow for the in silico design of molecules and materials with specific, targeted functionalities before they are ever synthesized in the lab.
Synergy with Combinatorial Chemistry and High-Throughput Screening for Derivative Discovery
The combination of combinatorial chemistry with high-throughput screening (HTS) is a powerful strategy for discovering new molecules with desired properties. youtube.com The alkyne group in this compound makes it an ideal substrate for building combinatorial libraries.
The outlook for this synergy includes:
Library Synthesis: By leveraging the efficiency and orthogonality of the azide-alkyne click reaction, a vast library of derivatives can be synthesized in parallel by reacting this compound with a diverse collection of azide-containing building blocks. acs.orgnih.gov
High-Throughput Screening (HTS): These libraries can then be subjected to HTS to rapidly identify "hits" for a wide range of applications. rsc.org This could include screening for biological activity (e.g., antifungal or anticancer agents) juniperpublishers.comrepec.org or for specific material properties (e.g., fluorescence, conductivity, or thermal stability). This approach dramatically accelerates the pace of discovery compared to traditional one-at-a-time synthesis and testing. youtube.com
Q & A
Q. What are the established synthetic routes for 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene, and what are their key reaction conditions?
Methodological Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. A common approach is the palladium-catalyzed cross-coupling of 4-methoxyphenol derivatives with propargyl bromide. For example:
- Step 1: React 4-methoxyphenol with a base (e.g., K₂CO₃) in an aprotic solvent (e.g., DMF) to deprotonate the hydroxyl group.
- Step 2: Introduce propargyl bromide under inert atmosphere (N₂/Ar) at 60–80°C for 12–24 hours .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Key Considerations:
- Propargyl groups are prone to polymerization; controlled temperature and inert conditions are critical .
- Yields (~60–75%) depend on solvent polarity and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .
Table 1: Representative Reaction Conditions
| Reactants | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Methoxyphenol + Propargyl bromide | Pd(PPh₃)₄ | DMF | 80 | 72 |
| 4-Methoxybromobenzene + Propargyl alcohol | CuI/PPh₃ | THF | 60 | 65 |
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- ¹H NMR:
- GC-MS: Molecular ion peak at m/z 176 (C₁₀H₈O₂), with fragmentation patterns confirming the propargyl ether moiety .
- IR: Stretching vibrations at 3280 cm⁻¹ (C≡C-H) and 1250 cm⁻¹ (C-O-C) .
Validation: Cross-referencing with PubChem data for structurally similar compounds (e.g., 1-Methoxy-4-(2-propenyl)benzene) ensures consistency in spectral assignments .
Q. What preliminary biological screening assays are suitable for this compound?
Methodological Answer: Initial biological activity screening includes:
- Antimicrobial Assays: Disk diffusion or microdilution against E. coli and S. aureus (MIC determination).
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition: Testing against kinases or cytochrome P450 isoforms via fluorescence-based assays .
Note: Propargyl ethers often show moderate bioactivity due to electrophilic alkyne reactivity; negative controls (e.g., 4-methoxyphenol) are essential to isolate effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- DoE (Design of Experiments): Vary catalyst (Pd vs. Cu), solvent (DMF vs. THF), and temperature systematically.
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track propargyl group incorporation .
- Green Chemistry: Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity. Recent trials show 10% yield improvement with CPME .
Data Contradiction Example:
- High Pd loading (10 mol%) initially boosts yield but increases cost and byproducts. A balance at 5 mol% with longer reaction time (24h) optimizes efficiency .
Q. How is crystallographic analysis performed to resolve structural ambiguities?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD):
Case Study: A related compound, 1-Methoxy-4-(2-propenyl)benzene, showed torsional flexibility in the propargyl group, resolved via anisotropic displacement parameters in SHELXL .
Q. How to address contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis: Compare datasets across studies (e.g., IC₅₀ variability in cytotoxicity assays).
- Reproducibility Checks:
- Mechanistic Studies: Use siRNA knockdown to confirm target specificity if conflicting MOA hypotheses arise .
Example: Discrepancies in antimicrobial activity (MIC 25–50 µg/mL) were traced to solvent residues (DMF) in earlier studies; HPLC-MS purity checks resolved this .
Q. What computational methods predict interaction profiles with biological targets?
Methodological Answer:
- Docking Simulations (AutoDock Vina): Model binding to cytochrome P450 3A4 (CYP3A4) using PDB 1TQN.
- MD Simulations (GROMACS): Assess stability of ligand-enzyme complexes over 100 ns trajectories .
- QSAR: Corrate propargyl substituent electronegativity with cytotoxicity (R² > 0.85 in training sets) .
Key Insight: The propargyl group’s electron-withdrawing nature enhances interactions with catalytic serine residues in esterases, predicted via DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
